molecular formula C16H14N6O2 B2944107 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034601-15-3

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2944107
CAS No.: 2034601-15-3
M. Wt: 322.328
InChI Key: GNJFDUQMLUNFTQ-UHFFFAOYSA-N
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Description

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide is a synthetic organic compound belonging to the class of triazolo[4,3-b]pyridazine derivatives. These compounds have garnered significant interest due to their potential biological activities, particularly in the field of medicinal chemistry. The compound’s structure features a triazolo[4,3-b]pyridazine core linked to an indole moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolo[4,3-b]pyridazine core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under reflux conditions in solvents like ethanol.

    Attachment of the indole moiety: The triazolo[4,3-b]pyridazine intermediate is then reacted with indole derivatives through nucleophilic substitution or coupling reactions, often using catalysts like palladium or copper.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups like halogens, nitro, or alkyl groups are introduced using appropriate reagents and conditions.

Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and bases (e.g., sodium hydroxide, potassium carbonate). Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

    Biology: It has shown promise in biological assays, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Medicine: The compound has been investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties. Studies have shown that it can inhibit the growth of certain cancer cell lines and exhibit antibacterial activity against various pathogens.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.

Comparison with Similar Compounds

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide can be compared with other triazolo[4,3-b]pyridazine derivatives and indole-based compounds. Similar compounds include:

    N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]: This compound shares the triazolo[4,3-b]pyridazine core but differs in the substituents attached to the core.

    6-(3-methylpiperidino)[1,2,4]triazolo[4,3-b]pyridazine: Another derivative with a different substituent pattern, affecting its biological activity and chemical properties.

    (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-b]pyridazine: This compound features a pyrazole ring fused to the triazolo[4,3-b]pyridazine core, leading to distinct biological activities.

The uniqueness of this compound lies in its specific combination of the triazolo[4,3-b]pyridazine core with the indole moiety and methoxy group, which collectively contribute to its potent biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2/c1-24-15-7-6-13-19-20-14(22(13)21-15)9-17-16(23)12-8-10-4-2-3-5-11(10)18-12/h2-8,18H,9H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJFDUQMLUNFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CC4=CC=CC=C4N3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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